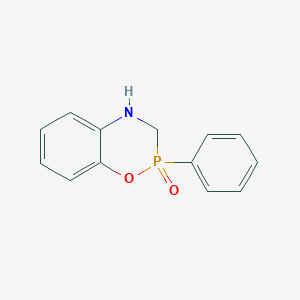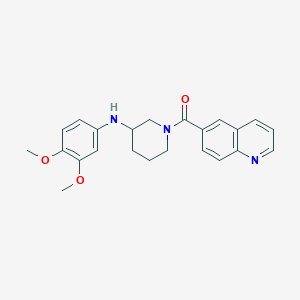![molecular formula C23H26N2O3 B6015871 N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide](/img/structure/B6015871.png)
N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide, also known as NBI-98854, is a novel selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein that transports monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles in neurons. NBI-98854 has been developed as a potential treatment for various neurological and psychiatric disorders, including tardive dyskinesia, Huntington's disease, Tourette's syndrome, and schizophrenia.
作用機序
N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide selectively inhibits VMAT2, which leads to a reduction in monoamine neurotransmitter release from neurons. This mechanism of action is thought to be beneficial in neurological and psychiatric disorders where there is an excess of monoamine neurotransmitters. By reducing neurotransmitter release, this compound may help to normalize neurotransmitter levels and improve symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in clinical trials, with most adverse events being mild to moderate in severity. The most common adverse events reported include dry mouth, constipation, and nausea. This compound has also been found to have a low potential for drug-drug interactions.
実験室実験の利点と制限
N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide has several advantages for laboratory experiments, including its high potency and selectivity for VMAT2, which allows for precise modulation of monoamine neurotransmitter release. However, one limitation of this compound is its poor solubility in water, which can make dosing and administration challenging.
将来の方向性
There are several future directions for research on N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide. One area of interest is the potential use of this compound in other neurological and psychiatric disorders, such as bipolar disorder and major depressive disorder. Another direction is the development of more potent and selective VMAT2 inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in various patient populations.
合成法
N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide can be synthesized using a multi-step process starting from commercially available chemicals. The synthesis involves the protection of the furan ring with a benzyl group, followed by the reaction with piperidine and naphthoic acid to form the desired product. The final compound is then deprotected to obtain this compound in high yield and purity.
科学的研究の応用
N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide has been extensively studied in preclinical and clinical trials for various neurological and psychiatric disorders. In a phase 2b clinical trial for tardive dyskinesia, this compound showed significant improvement in abnormal involuntary movements compared to placebo. In a phase 3 trial for Huntington's disease, this compound was found to reduce chorea, a characteristic movement disorder, compared to placebo. In a phase 2 trial for Tourette's syndrome, this compound showed a trend towards improvement in tic severity compared to placebo. This compound has also been studied in animal models of schizophrenia, where it was found to improve cognitive deficits and reduce locomotor activity.
特性
IUPAC Name |
N-[[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-16-20-11-10-19(28-20)15-25-12-4-5-17(14-25)13-24-23(27)22-9-3-7-18-6-1-2-8-21(18)22/h1-3,6-11,17,26H,4-5,12-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNSESOOHZLDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)CO)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6015790.png)
![4-hydroxy-3-methoxybenzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6015809.png)
![N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]nicotinamide](/img/structure/B6015814.png)
![4-[3-(2-isoxazolidinyl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6015822.png)
![4-{[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B6015824.png)


![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6015834.png)
![[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B6015841.png)
![2-methyl-6-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]quinazolin-4(3H)-one](/img/structure/B6015845.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6015846.png)
![1-methyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6015854.png)
![(3E)-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-3-pentenamide bis(trifluoroacetate)](/img/structure/B6015863.png)
![8-[4-(dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B6015869.png)